Chiral Integrity: Enantiomeric Excess and Diastereomeric Ratio Benchmarks for the (4S,5S) Dioxolane Core
Commercial specifications for CAS 681853-96-3 explicitly identify the (4S,5S) absolute configuration derived from L-erythrose precursors, distinguishing it from diastereomeric D-series intermediates . Although published enantiomeric excess (ee) or diastereomeric ratio (dr) values are not available in the open literature, the compound's documented use as an intermediate for Neplanocin A analogs—which require a defined L-erythro configuration for S-adenosylhomocysteine hydrolase inhibition—demonstrates that stereochemical fidelity at both C-4 and C-5 is a functional prerequisite for biological activity in the final product . By contrast, the D-manno analog CAS 91364-12-4 carries a (3aR,4S,6S) configuration unsuitable for the L-nucleoside scaffold . This stereochemical orthogonality makes 681853-96-3 non-substitutable in L-series nucleoside analog synthesis, as any inversion at C-4 would produce an inactive diastereomer of the target inhibitor.
| Evidence Dimension | Absolute stereochemistry (C-4/C-5 of dioxolane ring) |
|---|---|
| Target Compound Data | 4S,5S (L-erythro configuration derived from L-carbohydrates) |
| Comparator Or Baseline | CAS 91364-12-4: 3aR,4S,6S (D-manno configuration); generic D-xylo/D-ribo building blocks |
| Quantified Difference | Qualitative: inversion at C-4/C-5 abolishes biological activity of Neplanocin A analogs (SAH hydrolase inhibition) |
| Conditions | Chiral pool synthesis; downstream conversion to carbocyclic nucleosides; SAH hydrolase inhibitory assay |
Why This Matters
Incorrect stereochemistry at the dioxolane ring produces an inactive final drug substance, making stereochemical identity a binary procurement decision criterion.
